molecular formula C19H24N4O2 B2875394 2-{[6-METHYL-2-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}-N-(2-METHYLPHENYL)ACETAMIDE CAS No. 1029776-60-0

2-{[6-METHYL-2-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}-N-(2-METHYLPHENYL)ACETAMIDE

Cat. No.: B2875394
CAS No.: 1029776-60-0
M. Wt: 340.427
InChI Key: QSGXUWGVFFVZRI-UHFFFAOYSA-N
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Description

2-{[6-METHYL-2-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}-N-(2-METHYLPHENYL)ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine ring substituted with a piperidine group and an acetamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-METHYL-2-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}-N-(2-METHYLPHENYL)ACETAMIDE typically involves multiple steps. One common method starts with the reaction of 6-methyl-2-(piperidin-1-yl)pyrimidin-4(3H)-one with methyl chloroacetate, followed by hydrazinolysis to yield 2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide . This intermediate can then be further reacted with 2-methylphenylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[6-METHYL-2-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}-N-(2-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{[6-METHYL-2-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}-N-(2-METHYLPHENYL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[6-METHYL-2-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}-N-(2-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[6-METHYL-2-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}-N-(2-METHYLPHENYL)ACETAMIDE stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of a piperidine ring with a pyrimidine moiety and an acetamide group makes it a versatile and valuable compound for various applications.

Properties

IUPAC Name

N-(2-methylphenyl)-2-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-14-8-4-5-9-16(14)21-17(24)13-25-18-12-15(2)20-19(22-18)23-10-6-3-7-11-23/h4-5,8-9,12H,3,6-7,10-11,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSGXUWGVFFVZRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)COC2=NC(=NC(=C2)C)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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